molecular formula C19H23N3O4S B3810501 4-methoxy-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide

4-methoxy-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide

Cat. No.: B3810501
M. Wt: 389.5 g/mol
InChI Key: SDDGAJZHPNJYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide, also known as MPB, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, including its use as an inhibitor of certain enzymes and as a potential treatment for several diseases.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide involves its ability to inhibit certain enzymes, primarily carbonic anhydrase IX and XII. These enzymes play a key role in the regulation of pH in various tissues, including tumor cells. By inhibiting these enzymes, this compound disrupts the pH balance in these cells, leading to their death. In addition, this compound has been shown to block certain ion channels, which can lead to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit certain enzymes and block ion channels. As mentioned earlier, this compound has been shown to inhibit carbonic anhydrase IX and XII, leading to the disruption of pH balance in tumor cells and their subsequent death. In addition, this compound has been shown to block certain ion channels, leading to its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide in lab experiments is its high yield and purity, which makes it easy to obtain in its pure form. In addition, this compound has been extensively studied, and its mechanism of action is well understood, making it a reliable compound for use in various experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-methoxy-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide. One potential direction is its use in the treatment of various types of cancer, particularly those that overexpress carbonic anhydrase IX and XII. This compound has also shown potential as a treatment for glaucoma, and further studies could explore its efficacy in this area. In addition, further studies could explore the potential use of this compound in the treatment of various inflammatory disorders, such as rheumatoid arthritis.

Scientific Research Applications

4-methoxy-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in inhibiting certain enzymes such as carbonic anhydrase IX and XII, which are overexpressed in various types of cancer. This compound has also been studied for its potential use in the treatment of glaucoma, a disease characterized by increased intraocular pressure. In addition, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory disorders.

Properties

IUPAC Name

4-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-6-8-18(9-7-17)27(24,25)21-12-15-4-3-11-22(14-15)19(23)16-5-2-10-20-13-16/h2,5-10,13,15,21H,3-4,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDGAJZHPNJYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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